3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Overview
Description
3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic organic compound with a complex structure. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs. The compound’s molecular formula is C20H14Cl2N2O2, and it has a molecular weight of 385.24 g/mol . The indole nucleus in this compound is known for its diverse biological activities, making it a subject of interest in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the liver, where it mediates the beneficial effects of thyroid hormone (TH) on lipid levels .
Mode of Action
The compound interacts with its target, the THR-β, in the liver. The interaction results in changes in lipid levels, primarily due to the action of the thyroid hormone at this receptor . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .
Biochemical Pathways
The compound affects the biochemical pathways related to lipid metabolism. By interacting with the THR-β in the liver, it influences the regulation of lipid levels. The downstream effects of this interaction include changes in lipid metabolism, which can have significant implications for conditions like hyperlipidemia .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism. By acting on the THR-β in the liver, the compound can influence lipid levels, potentially offering therapeutic benefits for conditions related to lipid metabolism .
Preparation Methods
The synthesis of 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the following steps:
Formation of the indole nucleus: This can be achieved by reacting phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst.
Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Amidation: The chlorinated indole derivative is reacted with an appropriate amine to form the benzamide structure.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for specific applications.
Comparison with Similar Compounds
3,5-Dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.
Strychnine: An alkaloid with a complex indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,5-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c1-2-24-17-7-6-16(14-4-3-5-15(18(14)17)20(24)26)23-19(25)11-8-12(21)10-13(22)9-11/h3-10H,2H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCJGBFWAWGBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC(=C4)Cl)Cl)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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